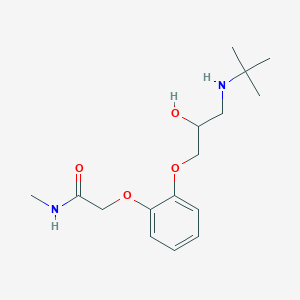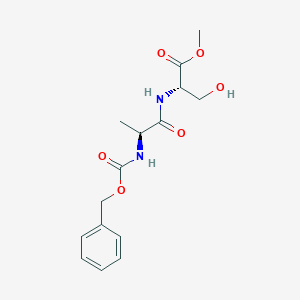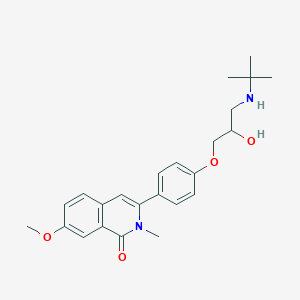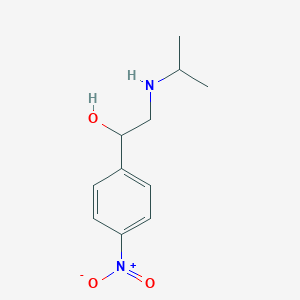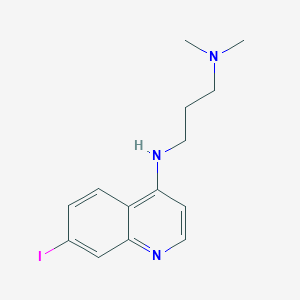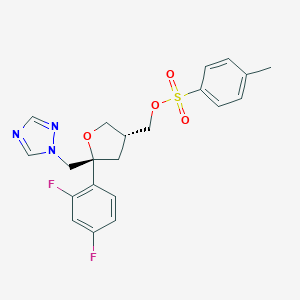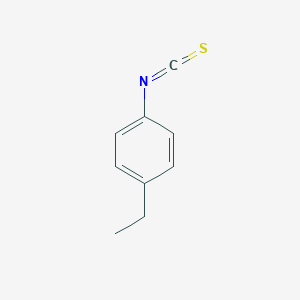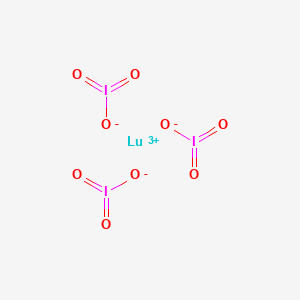
4-Phenylurazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-phenylurazole and related compounds has been explored through various methodologies. One approach involves the functionalization of the 4-position of dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate via a Suzuki–Miyaura cross-coupling reaction in water . Another study reports the reaction of this compound with acetyl chloride in N,N-dimethylacetamide to acetylate the NH bonds of the urazole group, which was then used as a monomer for polymerization with adipoyl chloride and suberoyl chloride to form novel aliphatic polyamides .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been investigated using various spectroscopic techniques. For instance, the structure of 4-phenylimidazole, a related compound, was analyzed using FT-IR, FT-Raman, and FT-NMR spectroscopy, supported by density functional theory (DFT) calculations . Similarly, the structure of 4-phenyl-3H-1,3-thiazol-2-ol was studied, revealing insights into its tautomeric forms and electronic properties .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in the context of forming asymmetric imine ligands and mixed metal polynuclear complexes . Additionally, the synthesis of multi-heterocyclic antibacterial drugs using 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles demonstrates the potential for chemical reactions leading to biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized through various analyses. The synthesized aliphatic polyamides containing this compound linkages were found to be soluble in most organic solvents and had inherent viscosities in a specific range . The vibrational and electronic properties of related compounds, such as 4-phenylimidazole and 4-phenyl-3H-1,3-thiazol-2-ol, were also studied, providing insights into their stability, charge delocalization, and potential applications in nonlinear optics .
Case Studies
Several case studies highlight the potential applications of this compound derivatives. For example, the synthesis of a heterometallic tetranuclear complex using 4-phenyl-1H-pyrazole as a ligand showcases the utility of these compounds in coordination chemistry . The antimicrobial and antioxidant activities of functionalized pyrazole scaffolds further demonstrate the biological relevance of these molecules . Additionally, the prediction of anti-hepatitis B activity and the confirmation of potent HBV inhibition by a synthesized compound indicate the potential for this compound derivatives in pharmaceutical research .
Applications De Recherche Scientifique
Polymer Synthesis
4-Phenylurazole (1) has been used in the synthesis of aliphatic polyamides. It reacts with acetyl chloride, leading to the formation of novel aliphatic polyamide with inherent viscosities ranging from 0.108–0.396 dl g−1. These polymers are soluble in most organic solvents, indicating their potential utility in various industrial applications (Mallakpour & Sheikholeslami, 1999).
Electrochemical Studies
This compound has been studied for its electrochemical oxidation in the presence of Meldrum’s acid derivatives. This research provides insights into the electrochemical oxidation mechanisms of urazoles and their derivatives, which are significant in the synthesis of new chemical entities (Pakravan et al., 2021).
Chemical Genetics and Apoptosis Induction
In chemical genetics and apoptosis induction research, this compound has been identified as a compound of interest. It is among the small molecules studied for apoptosis-inducing activities, which has implications in cancer research and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).
Heterocyclic Compound Synthesis
This compound plays a significant role in the synthesis of various biologically active molecules. It is a key component in the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The review of advances in the use of urazole as a starting material highlights its importance in organic synthesis (Ziarani et al., 2019).
Physicochemical Studies
Research on the physicochemical properties of this compound derivatives like acidity constants and electron transfer properties enhances our understanding of these compounds' chemical behavior. Such studies are crucial for developing new materials and understanding their interaction with other substances (Bausch & David, 1992).
Organic Synthesis
This compound has been used in the synthesis of various organic compounds like pyrazoles, showcasing its versatility in organic chemistry. These compounds have applications in various fields, including pharmacology and material science (Jacob et al., 2019).
Scale-up Synthesis
The development of reliable, multi-kilogram preparation methods for this compound is critical for its application in industrial settings. Such methods ensure the availability of this compound for various research and development activities (Chandrasekhar et al., 2004).
Electrocatalytic Activity Studies
Investigations into the electrocatalytic behavior of this compound provide insights into its potential applications in electrochemistry and sensor development (Varmaghani, 2019).
Green Chemistry Applications
This compound is involved in solvent-free polymerization reactions, indicating its role in developing environmentally friendly polymer synthesis methods. This is crucial for sustainable chemistry practices (Mallakpour & Dinari, 2008).
Mécanisme D'action
Target of Action
It is known to be a precursor to the diels-alder trapping agent, 4-phenyl-1,2,4-triazoline-3,5-dione , which suggests that it may interact with a variety of biological targets.
Mode of Action
4-Phenylurazole undergoes oxidation in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-triazoline-3,5-dione . This reaction suggests that this compound may interact with its targets through oxidation processes. It also undergoes acetylation reaction with excess acetyl chloride in N,N-dimethylacetamide solution .
Result of Action
It is known to polymerize in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer .
Action Environment
It is known that the compound undergoes specific reactions in the presence of certain chemicals , suggesting that its action may be influenced by the chemical environment.
Propriétés
IUPAC Name |
4-phenyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUFRDROXZXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065988 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15988-11-1 | |
| Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylurazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylurazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLURAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenylurazole?
A1: this compound has the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol.
Q2: What are the common spectroscopic techniques used to characterize this compound?
A2: this compound is commonly characterized using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. Elemental analysis and mass spectrometry are also employed for structural confirmation. []
Q3: Can you describe a reliable method for synthesizing this compound on a large scale?
A3: A multi-kilogram preparation of this compound involves a five-step synthesis starting from ethyl carbazate. [] This method offers a reliable route for large-scale production.
Q4: What is the significance of acetylation of this compound?
A4: Acetylation of both N-H bonds in this compound serves as a model reaction for understanding its reactivity in polymerization processes. This reaction, typically performed using acetyl chloride in N,N-dimethylacetamide, proceeds with quantitative yield. [, ]
Q5: How does this compound react with diisocyanates?
A5: this compound undergoes step-growth polymerization reactions with various diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate. [, ] This reaction forms polyureas with varying inherent viscosities depending on the diisocyanate and reaction conditions.
Q6: What are the advantages of using ionic liquids as reaction media for polymerization reactions involving this compound?
A6: Ionic liquids like tetrabutylammonium bromide (TBAB) offer several advantages as green reaction media for synthesizing polyureas from this compound and diisocyanates. These include higher yields, improved inherent viscosities, and the elimination of volatile organic solvents. []
Q7: Can you describe the use of this compound in the synthesis of alloxazine 5-oxides?
A7: this compound, upon oxidation, generates 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). When reacted with 6-anilinouracils in the presence of nitric acid, PTAD facilitates the formation of alloxazine 5-oxides through a process involving nitrosative cyclization and dehydrogenation. [, ]
Q8: What is the role of this compound in synthesizing triazolo[1,2-a]indazole-triones?
A8: this compound serves as a key reagent in the multi-component synthesis of triazolo[1,2-a]indazole-triones. These reactions often employ catalysts like ionic liquids or silica-coated zinc oxide nanoparticles to enhance efficiency and yields. [, ]
Q9: How does this compound contribute to the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives?
A9: Similar to its role in triazolo[1,2-a]indazole-trione synthesis, this compound acts as a reactant in the three-component condensation reaction leading to spiro-triazolo[1,2-a]indazole-tetraone derivatives. These reactions are often catalyzed by heterogeneous solid acid catalysts like silica-supported tungstic acid under solvent-free conditions. []
Q10: What is the significance of the electro-oxidation of this compound?
A10: The electro-oxidation of this compound generates the unstable intermediate 4-phenyl-1,2,4-triazoline-3,5-dione (TAD). Despite its instability, TAD exhibits electrocatalytic activity in the oxidation of homocysteine. [] This property highlights its potential in electrochemical applications.
Q11: How does the substituent on the urazole ring influence the catalytic activity of TADs?
A11: The presence of electron-withdrawing or electron-donating groups on the urazole ring influences both the oxidative potential of urazoles and the ring-opening kinetics of the corresponding TADs, ultimately affecting the turnover frequency (TOF) in catalytic reactions. []
Q12: Have there been any computational studies on this compound and its derivatives?
A12: Yes, computational studies have been conducted on this compound and its derivatives. For instance, force field calculations have been used to determine the dipole moment of dimeric complexes formed by this compound units, providing insights into their structure and properties. []
Q13: Are there any green chemistry approaches to polymer synthesis using this compound?
A13: Yes, several green chemistry approaches have been explored for polyurea synthesis using this compound. These include using ionic liquids as green solvents, [] solid-state polymerization under microwave irradiation, [] and solvent-free polycondensation reactions. [] These methods minimize waste and reliance on hazardous solvents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




